N-(Butan-2-yl)-3,5-dimethoxyaniline
Description
N-(Butan-2-yl)-3,5-dimethoxyaniline is a secondary amine derivative of 3,5-dimethoxyaniline, where the amino group is substituted with a butan-2-yl (sec-butyl) chain. The 3,5-dimethoxy substitution pattern on the aromatic ring enhances electron density, influencing reactivity in electrophilic substitutions or cross-coupling reactions.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-butan-2-yl-3,5-dimethoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-5-9(2)13-10-6-11(14-3)8-12(7-10)15-4/h6-9,13H,5H2,1-4H3 |
InChI Key |
YCLHCNPMUGUYOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butan-2-yl)-3,5-dimethoxyaniline typically involves the reaction of 3,5-dimethoxyaniline with butan-2-yl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the aniline, followed by the addition of butan-2-yl bromide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(Butan-2-yl)-3,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The aniline group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the aniline ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(Butan-2-yl)-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-3,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs of N-(Butan-2-yl)-3,5-dimethoxyaniline
Key Observations:
Substituent Effects on Reactivity and Yield: The butenyl-substituted analog () achieves a high yield (94%) via nucleophilic substitution, likely due to the allyl group's favorable leaving properties. In contrast, bulkier groups like cinnamoyl () or sulfonamide () require acylation/sulfonation steps, yielding 54–97% depending on steric and electronic factors.
Physical Properties :
- Alkylated derivatives (e.g., butenyl) are often oils (), while acylated or sulfonated analogs form solids (). The sec-butyl group in the target compound may result in a liquid or low-melting solid, depending on crystallinity.
Functional Group Impact on Applications :
- Butenyl/Butan-2-yl groups : Enhance lipophilicity, making such compounds suitable for hydrophobic intermediates in catalysis () or drug delivery systems.
- Sulfonamide/sulfopropyl groups : Improve water solubility and enable use in biochemical assays (e.g., cholesterol quantification in ).
- Hydrochloride salts : Increase stability and solubility in polar solvents, favoring use as synthetic intermediates ().
Spectroscopic and Analytical Data
- N-(but-3-en-1-yl)-3,5-dimethoxyaniline : Characterized by $ ^1H $ NMR () and HRMS (). Key peaks include aromatic protons (~6.7 ppm) and allylic protons (~5.7 ppm).
- N-(3,5-Dimethoxyphenyl)cinnamide : NMR data () shows distinct coupling patterns (e.g., $ J = 8.0 \, \text{Hz} $) for the chromene carboxamide group.
- Sulfonamide derivative () : $ ^1H $ NMR signals at 6.94–7.63 ppm confirm sulfonyl group integration.
The target compound would likely exhibit similar aromatic proton shifts (~6.5–7.5 ppm) and sec-butyl methyl/methylene signals (~0.9–1.5 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
